molecular formula C19H20F2N2O5S2 B2782390 N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 690249-82-2

N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2782390
CAS RN: 690249-82-2
M. Wt: 458.49
InChI Key: XMWJQBFSIQQUGY-UHFFFAOYSA-N
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Description

N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DFP-10917 and is a potent inhibitor of a specific type of protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, making it an attractive target for cancer therapy.

Scientific Research Applications

Synthesis and Biological Activity

A variety of sulfonamide derivatives, including those with piperidine nuclei, have been synthesized and evaluated for their biological activities. For instance, N,N-diethylamide bearing sulfonamides have shown marked antibacterial potency against organisms like Escherichia coli and Staphylococcus aureus (Ajani et al., 2013). Similarly, benzamide derivatives with sulfonamide groups have been synthesized and identified as selective serotonin 4 receptor agonists, potentially offering novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Anticancer Activity

Novel sulfones with hydrazide, 1,2-dihydropyridine, and chromene moieties, starting from compounds like 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, have been synthesized and shown in vitro anticancer activity against breast cancer cell lines (Bashandy et al., 2011). This suggests a potential application of such compounds in cancer treatment.

Antifouling and Filtration Applications

In the field of materials science, sulfonated polyamide nanofiltration membranes prepared with mixed diamine monomers have shown excellent antifouling properties and application prospects, which can be relevant for water treatment and purification technologies (Huang et al., 2017).

Enzyme Inhibition

Compounds containing sulfonamide groups have been evaluated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications in conditions like Alzheimer's disease (Khalid et al., 2014).

Antimalarial and Antiviral Activities

Some sulfonamides have been investigated for their antimalarial activity and evaluated for their potential as COVID-19 therapeutics through computational calculations and molecular docking studies, showing promising results (Fahim & Ismael, 2021).

Mechanism of Action

Action Environment

The action of N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.

properties

IUPAC Name

N-[3-(difluoromethylsulfonyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)17-6-4-5-15(13-17)22-18(24)14-7-9-16(10-8-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWJQBFSIQQUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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